molecular formula C20H18F3N3O3S B2707536 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole CAS No. 1351635-19-2

5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B2707536
CAS No.: 1351635-19-2
M. Wt: 437.44
InChI Key: KLBNEAKGCXHMHL-UHFFFAOYSA-N
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Description

The compound 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a complex organic molecule that features a combination of sulfonyl, azetidine, and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azetidine Ring: Starting with a suitable precursor, the azetidine ring can be formed through cyclization reactions. For instance, a 3-aminopropanol derivative can undergo cyclization in the presence of a dehydrating agent.

    Sulfonylation: The azetidine intermediate can then be sulfonylated using 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Oxadiazole Formation: The final step involves the formation of the oxadiazole ring. This can be achieved by reacting the sulfonylated azetidine with a suitable nitrile oxide precursor under oxidative conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amides or other derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. It might serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors due to its structural complexity.

Medicine

Medicinally, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets in unique ways, possibly leading to the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds or electrostatic interactions, while the oxadiazole ring might participate in π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole stands out due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties, such as lipophilicity and metabolic stability. This makes it potentially more effective in certain applications, particularly in medicinal chemistry where such modifications can enhance drug-like properties.

Properties

IUPAC Name

5-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S/c1-12-6-7-13(2)17(8-12)30(27,28)26-10-15(11-26)19-24-18(25-29-19)14-4-3-5-16(9-14)20(21,22)23/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBNEAKGCXHMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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